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1-o-Tolylamino

cyclohexanecarboxylic acid

Cat. No.: B12087157

Get Quote

Executive Summary
Mesocarb (Sydnocarb) is a mesoionic psychostimulant structurally related to amphetamine but

distinct in its pharmacokinetics and metabolic profile. Unlike amphetamine, Mesocarb does not

release catecholamines via the presynaptic transporter reversal mechanism but acts via

dopamine reuptake inhibition.

This technical guide addresses the metabolic biotransformation of Mesocarb.[1][2] It critically

analyzes the established metabolic pathway (hydroxylation, hydrolysis, and conjugation) and

evaluates the structural feasibility of the specific target metabolite 1-o-Tolylamino
cyclohexanecarboxylic acid (CAS 725234-58-2).

Key Finding: The conversion of Mesocarb to 1-o-Tolylamino cyclohexanecarboxylic acid is

chemically and metabolically incongruent with established mammalian biotransformation

pathways. Mesocarb possesses aromatic phenyl rings which do not undergo reduction to

cyclohexane rings in vivo. This guide details the actual metabolic pathway of Mesocarb and

provides a structural analysis explaining the divergence from the hypothesized cyclohexane

metabolite.
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Chemical Basis and Structural Divergence
To understand the metabolic potential, we must first compare the parent drug with the

hypothesized metabolite.

Parent Compound: Mesocarb[1][2][3][4]
IUPAC Name: 3-(1-methyl-2-phenylethyl)-N-(phenylcarbamoyl)sydnone imine

Core Structure: Mesoionic sydnone imine ring.[2][3]

Side Chain A: 1-methyl-2-phenylethyl (Amphetamine moiety).

Side Chain B: N-phenylcarbamoyl (Urea-like linkage to a phenyl ring).

Key Feature: All cyclic structures are aromatic (phenyl/sydnone).

Hypothesized Metabolite: 1-o-Tolylamino
cyclohexanecarboxylic acid

CAS Number: 725234-58-2[4]

Core Structure:Cyclohexane ring (Aliphatic).

Substituents: Carboxylic acid and an o-Tolyl (2-methylphenyl) amino group.

Key Feature: Contains a saturated cyclohexane ring and a methylated phenyl ring (o-tolyl).

Structural Incompatibility Analysis
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Feature Mesocarb (Parent)
1-o-Tolylamino
cyclohexanecarbox
ylic acid

Metabolic
Feasibility

Ring Structure Phenyl (Aromatic)
Cyclohexane

(Aliphatic)

Impossible: Aromatic

rings do not reduce to

cyclohexane in vivo.

Phenyl Substituent Unsubstituted Phenyl
o-Tolyl (2-

Methylphenyl)

Unlikely: Methylation

of a phenyl ring is

rare; demethylation is

standard.

Linkage Carbamoyl (Urea) Amino acid-like

Plausible: Hydrolysis

can cleave bonds, but

the core skeleton

differs.

Conclusion: The target metabolite is likely a derivative of Tilidine or a specific NMDA antagonist

precursor, not a metabolite of Mesocarb. The following sections detail the validated metabolic

pathway of Mesocarb.

The Established Metabolic Pathway of Mesocarb
The metabolism of Mesocarb in humans is extensive, primarily involving hydroxylation of the

phenyl rings and hydrolysis of the mesoionic ring system.

Primary Phase I Reactions
C-Hydroxylation (Major Pathway): The phenylcarbamoyl ring is hydroxylated at the para-

position by Cytochrome P450 enzymes (likely CYP2D6/CYP3A4) to form p-

Hydroxymesocarb. This is the primary urinary metabolite.[2]

Dihydroxylation: Further hydroxylation occurs to form Dihydroxymesocarb isomers.

Hydrolysis (Minor Pathway): The mesoionic ring is unstable. Hydrolytic cleavage of the N-

phenylcarbamoyl group releases the amphetamine backbone, leading to the formation of

Amphetamine and p-Hydroxyamphetamine.
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N-Dealkylation: Removal of the phenylcarbamoyl side chain.

Phase II Conjugation
Sulfation: The hydroxylated metabolites (p-Hydroxymesocarb) are heavily conjugated with

sulfate (SULT enzymes).

Glucuronidation: A smaller fraction is conjugated with glucuronic acid (UGT enzymes).

Validated Metabolites (Urinary Markers)
p-Hydroxymesocarb (Main marker for doping control).[5]

p-Hydroxymesocarb Sulfate.[6]

Amphetamine (Trace amounts, distinct from direct amphetamine abuse).

Dihydroxymesocarb.[1][7]

Visualization of the Metabolic Pathway[5]
The following diagram illustrates the scientifically validated metabolic pathway of Mesocarb,

contrasting it with the theoretical (and rejected) pathway to the cyclohexane derivative.
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Click to download full resolution via product page

Figure 1: Validated metabolic pathway of Mesocarb (Sydnocarb) highlighting the major

hydroxylation route and the impossibility of the cyclohexane conversion.

Experimental Protocol: Detection of Valid
Metabolites
To validate the presence of Mesocarb metabolism (and rule out the cyclohexane derivative),

the following LC-MS/MS protocol is recommended for biological matrices (urine/plasma).

Sample Preparation (Urine)[4]
Hydrolysis:

Aliquot 2 mL of urine.

Add 1 mL of β-Glucuronidase/Arylsulfatase (from E. coli or Helix pomatia).

Buffer to pH 5.0 with Acetate buffer.

Incubate at 50°C for 2 hours (essential to cleave sulfate conjugates of p-

hydroxymesocarb).

Liquid-Liquid Extraction (LLE):

Adjust pH to 9.5 (Carbonate/Bicarbonate buffer).

Add 5 mL TBME (tert-Butyl methyl ether).

Vortex for 5 mins, Centrifuge at 3000g for 5 mins.

Transfer organic layer and evaporate to dryness under Nitrogen at 40°C.

Reconstitution:

Reconstitute residue in 100 µL Mobile Phase A/B (90:10).
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LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 8 minutes.

MRM Transitions (Precursor -> Product)
Analyte Precursor Ion (m/z)

Product Ion 1
(Quant)

Product Ion 2
(Qual)

Mesocarb 323.1 119.1 91.1

p-Hydroxymesocarb 339.1 135.1 107.1

Amphetamine 136.1 119.1 91.1

Target (Hypothetical) 234.1 (Calc) Unknown Unknown

Note: If the target metabolite (1-o-Tolylamino cyclohexanecarboxylic acid) were present, it

would require a specific standard for MRM optimization. Its calculated mass is approx 233.31

Da ([M+H]+ ~234.1).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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